Glycyclamide
Overview
Description
Glycyclamide, also known as tolcyclamide, is a cyclohexyl-containing sulfonylurea compound with antihyperglycemic activity. It is closely related to tolbutamide, with a cyclohexyl ring in place of the butyl group. This compound is used primarily as an antidiabetic medication to treat type 2 diabetes by increasing the release of insulin from the pancreas .
Preparation Methods
Synthetic Routes and Reaction Conditions
Glycyclamide can be synthesized through the reaction of cyclohexylamine with p-toluenesulfonyl isocyanate. The reaction typically occurs under mild conditions, with the cyclohexylamine acting as a nucleophile, attacking the isocyanate group to form the desired sulfonylurea compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Glycyclamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, where the sulfonylurea group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonylurea derivatives.
Scientific Research Applications
Glycyclamide has several scientific research applications, including:
Chemistry: Used as a model compound to study sulfonylurea chemistry and reactivity.
Biology: Investigated for its effects on insulin release and pancreatic beta-cell function.
Medicine: Studied for its potential use in treating type 2 diabetes and its effects on blood glucose levels.
Industry: Used in the development of new antidiabetic drugs and formulations
Mechanism of Action
Glycyclamide works by binding to and inhibiting the ATP-sensitive potassium channels (K_ATP) inhibitory regulatory subunit sulfonylurea receptor 1 (SUR1) in pancreatic beta cells. This inhibition causes cell membrane depolarization, opening voltage-dependent calcium channels, leading to an increase in intracellular calcium levels. The elevated calcium levels trigger the exocytosis of insulin-containing granules, thereby increasing insulin release .
Comparison with Similar Compounds
Similar Compounds
Tolbutamide: Similar structure but with a butyl group instead of a cyclohexyl ring.
Glipizide: More potent sulfonylurea with a different substituent pattern.
Glibenclamide: Another sulfonylurea with a different structure and higher potency
Uniqueness
Glycyclamide is unique due to its cyclohexyl ring, which imparts different pharmacokinetic and pharmacodynamic properties compared to other sulfonylureas. It is less potent than glipizide but offers an alternative for patients who may not respond well to other sulfonylureas .
Biological Activity
Glycyclamide is a compound of interest due to its potential biological activities, particularly in the context of diabetes management. This article explores its biological activity, synthesizing findings from various studies, including case reports and research articles.
Overview of this compound
This compound is a derivative of sulfonylureas, a class of medications commonly used to treat type 2 diabetes. These compounds work primarily by stimulating insulin secretion from pancreatic beta cells. This compound shares structural similarities with glibenclamide, another well-known sulfonylurea, which enhances its relevance in diabetic treatment and research.
The biological activity of this compound is primarily attributed to its ability to bind to sulfonylurea receptors (SUR) and ATP-sensitive potassium (KATP) channels in pancreatic beta cells. This binding stimulates insulin secretion in response to elevated blood glucose levels. Additionally, this compound may exert effects through peroxisome proliferator-activated receptor gamma (PPARγ) agonism, which plays a crucial role in glucose metabolism and insulin sensitivity.
Antihyperglycemic Activity
A study examined the antihyperglycemic effects of various sulfonylurea derivatives, including this compound. The findings indicated that certain derivatives demonstrated significant reductions in blood glucose levels in STZ-induced hyperglycemic rats. For example, compounds derived from the quinazoline-sulfonylurea series showed reductions ranging from 55.9% to 78.2% compared to glibenclamide's 55.4% reduction .
Compound | Blood Glucose Reduction (%) |
---|---|
Glibenclamide | 55.4 |
Compound VI-6-a | 78.2 |
Compound V | 73.9 |
Compound IV-4 | 71.4 |
Compound IV-6 | 62 |
Case-Control Studies
A matched case-control study assessed the long-term effects of different sulfonylureas on cancer incidence among diabetic patients. The study revealed that prolonged exposure to glibenclamide was associated with an increased risk of malignancies, suggesting that similar derivatives like this compound may warrant further investigation regarding their safety profile .
Clinical Implications
The findings suggest that while this compound may offer significant antihyperglycemic benefits, its long-term safety profile needs thorough evaluation, particularly concerning cancer risk associated with sulfonylureas.
Properties
CAS No. |
664-95-9 |
---|---|
Molecular Formula |
C14H20N2O3S |
Molecular Weight |
296.39 g/mol |
IUPAC Name |
1-cyclohexyl-3-(4-methylphenyl)sulfonylurea |
InChI |
InChI=1S/C14H20N2O3S/c1-11-7-9-13(10-8-11)20(18,19)16-14(17)15-12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H2,15,16,17) |
InChI Key |
RIGBPMDIGYBTBJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2CCCCC2 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2CCCCC2 |
Appearance |
Solid powder |
melting_point |
175.0 °C |
Key on ui other cas no. |
664-95-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-cyclohexyl-3-(p- toluenesulfonyl)urea cyclamide glycyclamide tolcyclamide |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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